An In-Depth Technical Guide to Fmoc-NH-PEG3-C2-NH2: Structure, Synthesis, and Application in Targeted Protein Degradation
An In-Depth Technical Guide to Fmoc-NH-PEG3-C2-NH2: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG3-C2-NH2 is a bifunctional crosslinker of significant interest in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as a flexible linker in the synthesis of PROTACs. Detailed experimental protocols for its incorporation into PROTAC constructs and methods for the evaluation of the resulting targeted protein degradation are presented.
Introduction to Fmoc-NH-PEG3-C2-NH2
Fmoc-NH-PEG3-C2-NH2 is a heterobifunctional linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine. The core of the molecule consists of a triethylene glycol (PEG3) unit and an ethylenediamine (C2) spacer. This combination of a hydrophilic PEG chain and a flexible ethylenediamine segment imparts desirable properties for its use in constructing PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2]
Chemical Structure and Properties
The chemical structure of Fmoc-NH-PEG3-C2-NH2 is characterized by three key components: the Fmoc protecting group, the PEG3-C2 linker, and the terminal primary amine.
Molecular Structure:
Physicochemical Properties:
A summary of the key quantitative data for Fmoc-NH-PEG3-C2-NH2 is provided in Table 1.
| Property | Value |
| CAS Number | 906126-25-8 |
| Molecular Formula | C23H30N2O5 |
| Molecular Weight | 414.49 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Role in PROTAC Synthesis
Fmoc-NH-PEG3-C2-NH2 serves as a versatile linker in the modular synthesis of PROTACs. PROTACs are comprised of three main parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The properties of the linker, such as its length, flexibility, and hydrophilicity, are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
The Fmoc-NH-PEG3-C2-NH2 linker offers several advantages in PROTAC design:
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Hydrophilicity: The PEG3 component enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4]
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Flexibility: The combination of the PEG and ethylenediamine units provides the necessary flexibility for the PROTAC to orient the target protein and the E3 ligase optimally for ubiquitination.
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Orthogonal Chemistry: The Fmoc-protected amine and the free primary amine allow for sequential and controlled conjugation to the E3 ligase ligand and the target protein ligand.
A general workflow for the synthesis of a PROTAC using Fmoc-NH-PEG3-C2-NH2 is depicted in the following diagram.
Caption: General workflow for PROTAC synthesis using Fmoc-NH-PEG3-C2-NH2.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis and evaluation of a PROTAC using Fmoc-NH-PEG3-C2-NH2.
Fmoc Deprotection of the Linker
Objective: To remove the Fmoc protecting group from Fmoc-NH-PEG3-C2-NH2 to expose the primary amine for conjugation.
Materials:
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Fmoc-NH-PEG3-C2-NH2
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20% (v/v) piperidine in N,N-dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
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Rotary evaporator
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High-vacuum pump
Procedure:
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Dissolve Fmoc-NH-PEG3-C2-NH2 in DMF.
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Add the 20% piperidine in DMF solution to the reaction mixture.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
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Co-evaporate the residue with DCM (3x) to ensure complete removal of residual piperidine.
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Dry the resulting deprotected linker, H2N-PEG3-C2-NH2, under high vacuum. The product is typically used in the next step without further purification.
Conjugation to an E3 Ligase Ligand
Objective: To couple the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand.
Materials:
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Deprotected linker (H2N-PEG3-C2-NH2)
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E3 ligase ligand with a carboxylic acid group (e.g., a derivative of thalidomide or VHL ligand)
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Anhydrous DMF
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Magnetic stirrer and stir bar
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Nitrogen or argon atmosphere
Procedure:
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Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.
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Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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Add a solution of the deprotected linker in anhydrous DMF to the activated E3 ligase ligand solution.
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Stir the reaction mixture at room temperature for 4-12 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.
Conjugation to a Target Protein Ligand
Objective: To couple the E3 ligase-linker conjugate to a carboxylic acid-functionalized target protein ligand.
Procedure:
This procedure is analogous to the one described in section 4.2, with the E3 ligase-linker conjugate (which now has a free amine) being coupled to the activated carboxylic acid of the target protein ligand.
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
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Cultured cells expressing the target protein
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Synthesized PROTAC
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Vehicle control (e.g., DMSO)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane and incubate with the primary antibody for the target protein and the loading control.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and visualize the protein bands.
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Data Analysis:
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Quantify the band intensities for the target protein and the loading control.
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Normalize the target protein intensity to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
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Signaling Pathway and Experimental Workflow Visualization
Targeted Protein Degradation Signaling Pathway
The synthesized PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein. The key steps in this pathway are illustrated below.
Caption: The PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical experimental workflow to assess the efficacy of a newly synthesized PROTAC is outlined below.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
Conclusion
Fmoc-NH-PEG3-C2-NH2 is a valuable and versatile tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and the availability of straightforward synthetic protocols for its incorporation make it an attractive choice for constructing novel targeted protein degraders. The detailed experimental methodologies provided in this guide offer a solid foundation for the successful application of this linker in the development of next-generation therapeutics.
